molecular formula C15H12N2O3 B5003697 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No.: B5003697
M. Wt: 268.27 g/mol
InChI Key: WMHPIFSNJWOQCZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a nitrophenyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and isoquinoline derivatives.

    Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with the isoquinoline derivative in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Reduction: Sodium borohydride, hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major products formed from these reactions include amino derivatives, quinoline derivatives, and substituted isoquinolinones.

Scientific Research Applications

1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be compared with other similar compounds, such as:

    1-(4-Aminophenyl)-1,4-dihydro-3(2H)-isoquinolinone: This compound has an amino group instead of a nitro group, which can lead to different biological activities and reactivity.

    1-(4-Methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone:

The uniqueness of this compound lies in its nitro group, which imparts specific reactivity and biological activities that are distinct from its analogs.

Properties

IUPAC Name

1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14-9-11-3-1-2-4-13(11)15(16-14)10-5-7-12(8-6-10)17(19)20/h1-8,15H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHPIFSNJWOQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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